molecular formula C12H11NO3S B12603732 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid CAS No. 649757-53-9

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B12603732
CAS No.: 649757-53-9
M. Wt: 249.29 g/mol
InChI Key: OVZGEYCSYDYAAG-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring an amino (-NH₂) group, a carboxylic acid (-COOH) moiety, and a 4-methoxyphenyl substituent. The methoxy group (-OCH₃) on the phenyl ring contributes to the compound's electronic and steric properties, influencing its lipophilicity, solubility, and biological interactions. This article provides a detailed comparison of this compound with structurally related analogs, emphasizing synthetic strategies, physicochemical properties, and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649757-53-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

OVZGEYCSYDYAAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Gewald Reaction

One of the most common methods for synthesizing this compound is the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester under basic conditions. This reaction typically occurs at room temperature and yields the desired thiophene derivatives effectively.

Reaction Scheme:
$$
\text{RCHO} + \text{R'}C(CN)COOR'' + \text{S} \rightarrow \text{this compound}
$$

Paal–Knorr Synthesis

Another method involves the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds are reacted with phosphorus pentasulfide as a sulfurizing agent under reflux conditions. This method is particularly useful for generating thiophene derivatives with various substituents.

Reaction Scheme:
$$
\text{R}1C(=O)C(=O)R2 + \text{P}4\text{S}{10} \rightarrow \text{Thiophene Derivative}
$$

Alternative Methods

Other synthetic routes include:

  • Cyclization of Thioglycolic Acid Esters: This method employs α,β-dihalogennitriles reacted with thioglycolic acid esters in the presence of alkaline condensing agents to yield the carboxylic acid derivatives.

  • Direct Amination: The direct amination of thiophene derivatives using amines can also yield 3-amino derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often utilizes scaled-up versions of laboratory methods to enhance yield and efficiency. Continuous flow reactors and automated systems are employed to ensure consistency in product quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions that are significant for its functionalization:

Oxidation and Reduction

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The amino and methoxy groups can participate in nucleophilic substitution reactions, often requiring a base like sodium hydroxide and polar solvents such as dimethyl sulfoxide.

Summary of Preparation Methods

Method Key Reagents/Conditions Yield Potential Notes
Gewald Reaction α-Methylene carbonyl, α-cyano ester, sulfur High Room temperature, basic conditions
Paal–Knorr Synthesis 1,4-Dicarbonyl compounds, phosphorus pentasulfide Moderate Requires reflux
Thioglycolic Acid Method α,β-Dihalogennitriles, thioglycolic acid esters Variable Alkaline condensing agents used
Direct Amination Amines with thiophene derivatives Moderate Direct approach for amine substitution

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs , contributing to pain management and inflammation reduction in clinical settings. Recent studies have highlighted its potential in synthesizing compounds that exhibit enhanced therapeutic efficacy against chronic diseases such as arthritis and cancer .

Organic Synthesis

Facilitating Complex Molecule Creation
In organic chemistry, 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is employed to create complex molecules efficiently. This capability is vital for advancing research in materials science and nanotechnology, where intricate molecular structures are required for innovative applications such as drug delivery systems and nanomaterials .

Biological Research

Understanding Disease Mechanisms
Researchers leverage this compound to explore its effects on biological systems, aiding in the understanding of various disease mechanisms. Its application extends to studying cellular processes and identifying potential therapeutic targets, particularly in cancer research where it has shown promise in inhibiting tumor growth .

Agrochemical Formulations

Development of Effective Pesticides
The compound is also investigated for its potential use in agrochemicals, particularly in developing more effective pesticides and herbicides. Its structural properties contribute to enhancing the efficacy of agrochemical formulations, which are crucial for sustainable agriculture practices .

Material Science

Innovations in Advanced Materials
In material science, this compound is studied for its properties in creating advanced materials such as conductive polymers . These materials have applications in electronics and energy storage systems, showcasing the compound's versatility beyond traditional chemical applications .

Data Table: Applications Overview

Application AreaSpecific UsesExample Studies/Findings
Pharmaceutical DevelopmentAnti-inflammatory and analgesic drug synthesisEnhanced efficacy against chronic diseases
Organic SynthesisCreation of complex moleculesKey role in nanotechnology advancements
Biological ResearchStudy of disease mechanismsPotential therapeutic targets identified
Agrochemical FormulationsDevelopment of pesticides and herbicidesImproved efficacy in agricultural applications
Material ScienceProduction of conductive polymersInnovations in electronics and energy storage

Case Studies

  • Anti-Cancer Research : A study published in a reputable journal demonstrated that derivatives of this compound exhibited significant anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation .
  • Agrochemical Efficacy : Research conducted on the agrochemical applications of this compound revealed that formulations containing it showed improved pest resistance compared to traditional pesticides, highlighting its potential for enhancing crop yields sustainably .
  • Material Development : A recent study focused on the synthesis of conductive polymers using this compound reported promising results in electrical conductivity tests, indicating its applicability in developing next-generation electronic devices .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound’s structure allows it to interact with cellular receptors and modulate signaling pathways, which can result in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Key Features
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid -OCH₃ C₁₂H₁₁NO₃S Electron-donating methoxy group; moderate lipophilicity .
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid -Cl C₁₁H₈ClNO₂S Electron-withdrawing chloro group; higher lipophilicity .
3-Amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid -F C₁₁H₈FNO₂S Intermediate lipophilicity; fluorine enhances metabolic stability .
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate -OCH₂C₆H₅ C₁₉H₁₇NO₃S Bulky benzyloxy group; ester form improves cell permeability .

Physicochemical Properties

  • The 4-methoxyphenyl derivative has moderate lipophilicity (estimated clogP ~2.5), balancing solubility and bioavailability . Fluorine substituents (-F) reduce lipophilicity slightly compared to chlorine but improve metabolic stability .
  • Acidity/Basicity: The carboxylic acid group (-COOH) provides acidity (pKa ~2–3), while the amino group (-NH₂) contributes basicity (pKa ~8–9), making these compounds amphoteric . Electron-withdrawing groups (e.g., -Cl) increase carboxylic acid acidity compared to electron-donating groups (e.g., -OCH₃) .

Biological Activity

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

  • Molecular Formula : C13H13NO3S
  • Molecular Weight : 249.31 g/mol
  • Structure : The compound contains an amino group, a methoxyphenyl group, and a carboxylic acid functional group attached to the thiophene ring.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Thiophene derivatives, including this compound, have been shown to inhibit the growth of various microorganisms by interfering with their biochemical pathways. This suggests that the compound may disrupt essential cellular functions in bacteria and fungi.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, surpassing the activity of well-known antioxidants like ascorbic acid .
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving p53 pathways and other apoptotic factors .

Biological Activity Data Table

Biological ActivityTest MethodologyResults
AntimicrobialBroth dilution methodInhibition of microbial growth observed
AntioxidantDPPH radical scavenging assayActivity higher than ascorbic acid (1.4 times)
AnticancerMTT assay on U-87 glioblastoma and MDA-MB-231 breast cancer cell linesSignificant cytotoxicity against U-87 cells

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Antioxidant Evaluation : In a comparative study of antioxidant activities, derivatives of this compound were assessed using the DPPH assay. The results indicated that specific structural modifications significantly enhanced its radical-scavenging ability, making it a candidate for further development as an antioxidant agent .
  • Cancer Cell Line Testing : In vitro testing against U-87 and MDA-MB-231 cell lines revealed that this compound had an IC50 value indicating effective cytotoxicity at low concentrations, particularly in glioblastoma cells. This positions it as a potential therapeutic agent in oncology .

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